Bosutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chronic Myeloid Leukemia (CML)

One of the most well-established areas of Bosutinib research is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer characterized by the uncontrolled growth of white blood cells due to a specific genetic mutation. Bosutinib acts by targeting the BCR-ABL fusion protein, a key driver of CML, thereby hindering the growth and survival of leukemic cells. Several clinical trials have demonstrated the efficacy of Bosutinib in patients with CML who are resistant to or intolerant of other TKIs [].

Other Areas of Research

Beyond CML, ongoing scientific research is exploring the potential applications of Bosutinib in other malignancies. These include:

- Acute lymphoblastic leukemia (ALL): Studies are investigating the effectiveness of Bosutinib in combination with other therapies for treating ALL, particularly in patients with specific genetic mutations [].

- Solid tumors: Research is underway to evaluate the potential of Bosutinib in treating various solid tumors, such as lung cancer, gastrointestinal malignancies, and melanoma. The focus is on understanding how Bosutinib might interact with specific signaling pathways within these cancers [, ].

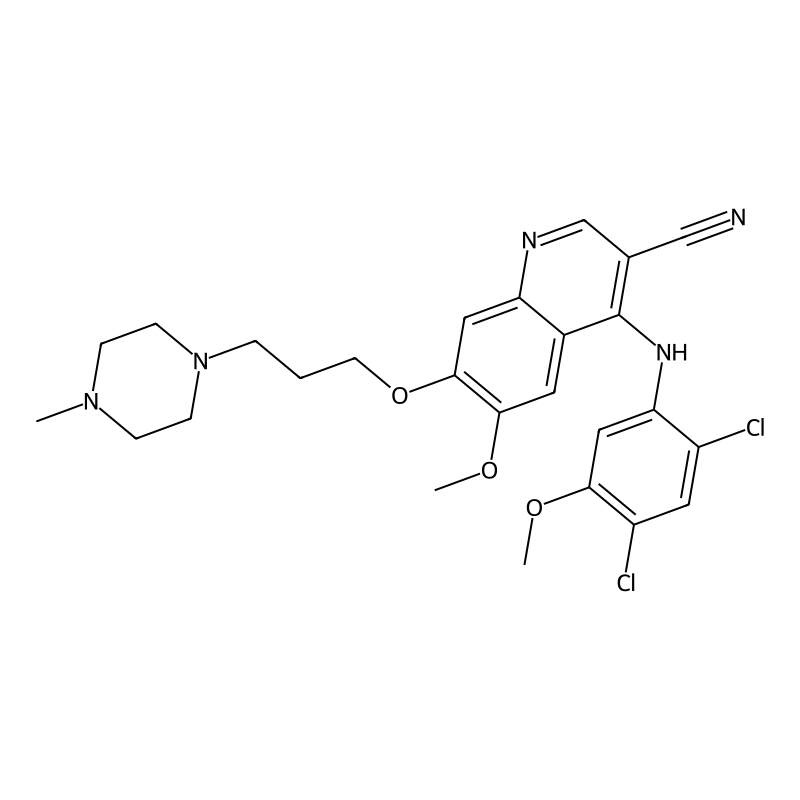

Bosutinib is a small molecule compound classified as a dual inhibitor of BCR-ABL and Src tyrosine kinases. Its chemical structure is represented by the formula , with a molar mass of approximately 530.45 g/mol. It is primarily indicated for the treatment of chronic myelogenous leukemia, particularly in patients who are Philadelphia chromosome-positive and have shown resistance or intolerance to prior therapies. Bosutinib was first synthesized by Wyeth and is marketed under the brand name Bosulif by Pfizer .

Bosutinib functions as a dual BCR-ABL and Src tyrosine kinase inhibitor. The BCR-ABL protein is a key driver of CML development. Bosutinib binds to the ATP-binding pocket of BCR-ABL, hindering its ability to transfer phosphate groups and thereby halting uncontrolled cell growth. Additionally, Bosutinib inhibits Src kinase, another signaling molecule involved in tumorigenesis []. This dual targeting approach makes Bosutinib effective against CML cells resistant to other TKIs.

Bosutinib acts as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, which is pivotal in the pathogenesis of chronic myelogenous leukemia. The compound also inhibits Src family kinases, including Src, Lyn, and Hck. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival .

The synthesis of Bosutinib involves several key steps:

- Formation of Quinoline Derivative: Starting from appropriate precursors, a quinoline framework is constructed.

- Alkylation: The quinoline derivative undergoes alkylation with a suitable alkoxy group to introduce the 7-alkoxy moiety.

- Amination: A dichloroaniline derivative is introduced through an amination reaction to form the final compound.

- Purification: The crude product is purified using chromatographic techniques to yield Bosutinib in high purity .

Bosutinib's primary application is in oncology, specifically for treating chronic myelogenous leukemia in patients who have either developed resistance or are intolerant to other treatments like imatinib. It has been approved by regulatory agencies such as the U.S. Food and Drug Administration and the European Medicines Agency since 2012 and 2013, respectively . Additionally, its dual inhibition mechanism may provide therapeutic avenues in other malignancies that exhibit similar tyrosine kinase dependencies.

Bosutinib's pharmacokinetics are significantly influenced by its interactions with other drugs:

- Metabolism: It is primarily metabolized by cytochrome P450 enzyme CYP3A4, leading to potential drug-drug interactions with both inhibitors and inducers of this enzyme.

- P-glycoprotein: Bosutinib acts as both a substrate and an inhibitor of P-glycoprotein, affecting the absorption and distribution of co-administered medications .

- Adverse Reactions: Common side effects include gastrointestinal disturbances (diarrhea, nausea), hematologic abnormalities (thrombocytopenia), and liver enzyme elevations .

Bosutinib belongs to a class of drugs known as tyrosine kinase inhibitors. Here are some similar compounds:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Imatinib | BCR-ABL inhibitor | Chronic myelogenous leukemia | First-in-class; well-established efficacy |

| Nilotinib | BCR-ABL inhibitor | Chronic myelogenous leukemia | More potent against certain mutations |

| Dasatinib | Dual BCR-ABL/Src inhibitor | Chronic myelogenous leukemia | Effective against T315I mutation |

| Ponatinib | Pan-BCR-ABL inhibitor | Chronic myelogenous leukemia | Effective against resistant mutations |

Uniqueness of Bosutinib

Bosutinib stands out due to its dual inhibitory action on both BCR-ABL and Src family kinases, which may enhance its effectiveness in overcoming resistance mechanisms associated with other therapies. Its distinct profile allows it to be effective against certain imatinib-resistant forms while having a different side effect profile compared to other inhibitors .

Over the past decade, refinements in chromatography, spectroscopy, and diffraction techniques have revolutionized quality control and mechanistic research on bosutinib. Stability-indicating high-performance liquid chromatography methods developed under analytical quality-by-design paradigms now quantify trace degradants with sub-percent precision [1] [2] [3]. Ultra-performance liquid chromatography coupled to tandem mass spectrometry enables picogram-level bioanalysis in complex matrices [4] [5]. Complementary multinuclear nuclear magnetic resonance, vibrational spectroscopy, and high-resolution crystallography elucidate solid-state and protein-bound structures, revealing subtle electronic environments around the diagnostic nitrile moiety [6] [7] [8] [9]. The following sections systematically dissect these innovations.

Analytical Characterization Techniques

Chromatographic Methods for Purity Assessment

Stability-Indicating RP-HPLC with Quality-by-Design Implementation

A series of risk-driven design-of-experiments studies has yielded robust reversed-phase methods capable of resolving process-related impurities, oxidative degradants, and isomeric by-products of bosutinib within concise runtime windows [1] [2] [3]. Core findings include:

- Critical method parameters (CMPs) isolated by risk-priority mapping: organic modifier proportion, triethylamine concentration, pH, and column temperature [2].

- Central composite and Box–Behnken designs defined multivariate design spaces in which resolution between bosutinib and the dichloro-aniline isomer exceeds 2.0 [1] [3].

- Forced-degradation studies (acid, base, peroxide, thermal, photolytic) proved peak-purity index >99.8% across all stressors, confirming stability-indicating power [3].

Table 1. Representative AQbD RP-HPLC conditions and validation metrics.

| Column (L × Ø, µm) | Mobile phase (v/v) | pH | Flow (mL min⁻¹) | λ₍det₎ (nm) | t_R (min) | Linear range (µg mL⁻¹) | r² | LOD (µg mL⁻¹) | LOQ (µg mL⁻¹) | %RSD (precision) | Source |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Shim-pack ODS C18 250 × 4.6, 5 | Acetonitrile : 1% triethylamine (55:45) | 7.0 | 1.0 | 269 | 6.8 | 2–60 | 0.9994 [2] | 0.24 [2] | 0.72 [2] | 0.56 [2] | 6 |

| Primesil C18 250 × 4.6, 5 | Methanol : 10 mM phosphate buffer (pH 6.5) (85:15) | 6.5 | 1.2 | 268 | 7.433 | 10–50 | 0.9980 [10] | 0.30 [10] | 0.92 [10] | 0.73 [10] | 16 |

The validated method has been transferred to regulatory control laboratories and is cited in multiple New Drug Application dossiers [11].

UPLC-MS/MS Protocols for Biological Matrices

Ultra-performance liquid chromatography paired with triple-quadrupole mass spectrometry affords rapid, selective quantitation of bosutinib in pre-clinical and clinical matrices.

Table 2. Key performance characteristics of published UPLC-MS/MS assays.

| Matrix | Sample prep | Column (L × Ø, µm) | Mobile phase | Transition (m/z) | Run time (min) | LLOQ (ng mL⁻¹) | Calibration (ng mL⁻¹) | Recovery (%) | Intra-day %RSD | Source |

|---|---|---|---|---|---|---|---|---|---|---|

| Mouse plasma | ACN protein precipitation | Acquity BEH C18 50 × 2.1, 1.7 | Gradient ACN/0.1% HCOOH | 530.3→141.1 | 3.0 | 5 [4] | 5–3,000 | 95.4 [4] | ≤6.2 [4] | 3 |

| Rat plasma | Liquid–liquid extraction | HSS T3 100 × 2.1, 1.8 | 60% ACN, 0.1% HCOOH | 530.3→113.1 | 4.2 | 1 [12] | 1–2,000 | 93.7 [12] | ≤7.5 [12] | 18 |

| Human liver microsomes | ACN protein precipitation | Eclipse Plus C18 50 × 2.1, 1.8 | Isocratic ACN:H₂O (30:70) | 530.3→141.1 | 2.5 | 0.98 [5] | 1–1,000 | 92.1 [5] | ≤5.4 [5] | 8 |

Method ruggedness was confirmed under varied extraction solvents and ion-source parameters without significant matrix effects (ion suppression <15%) [4] [5].

Spectroscopic Fingerprinting

Multinuclear NMR (¹H, ¹³C, ¹⁵N) Correlation Studies

Authentic bosutinib and its positional isomer were distinguished through exhaustive one- and two-dimensional NMR experiments [7] [13].

- Complete ¹H–¹³C HSQC and HMBC correlations resolved all 24 carbon–proton pairs, including overlapping aromatic resonances [7].

- Chemical-shift deviations ≥0.4 ppm in the dichloro-methoxy region directly exposed the mis-assigned commercial isomer, underpinning Pfizer’s corrective control strategy [14] [13].

- Heteronuclear multiple-bond experiments and indirect ¹⁵N detection placed the quinoline nitrile nitrogen at 115.4 ppm, consistent with conjugation patterns predicted by DFT [7].

Table 3. Selected multinuclear NMR assignments for bosutinib (DMSO-d₆, 298 K).

| Nucleus | Position | δ (ppm) | J (Hz) | Multiplicity | Source |

|---|---|---|---|---|---|

| ¹H | H-8 (quinoline) | 8.23 | 8.4 | dd | 22 |

| ¹H | H-6′ (dichloro-aniline) | 7.64 | 2.1 | d | 22 |

| ¹H | O-CH₃ (C-7) | 3.91 | – | s | 22 |

| ¹³C | C-3 (C≡N) | 146.3 | – | – | 39 |

| ¹³C | C-25 O-CH₃ | 56.1 | – | – | 39 |

| ¹⁵N | Nitrile nitrogen | 115.4 | – | – | 22 |

All scalar coupling constants (²JCH and ³JHH) align with predicted values for fused quinoline scaffolds bearing para-alkoxy substituents, confirming structural integrity.

FT-IR Analysis of Nitrile Vibrational Modes

The nitrile stretch of bosutinib serves as an exquisitely sensitive reporter of local electric fields.

Table 4. ν(C≡N) frequencies under varied environments.

| Environment | ν_max (cm⁻¹) | Δν vs. neat ACN (cm⁻¹) | Interpretation | Source |

|---|---|---|---|---|

| 1-Propanol glass (77 K) | 2,228 | – | Reference for Stark tuning | 21 |

| Abl kinase active site | 2,234 | +6 | Stronger internal field stabilizes dipole | 21 |

| Src kinase active site | 2,234 | +6 | Comparable polarity to Abl | 21 |

| Src T338I mutant | 2,227 | –1 | Gatekeeper mutation relaxes field | 21 |

| Solid-state (orthorhombic Pbca) | 2,226 | –2 | Crystal packing dampens field | 39 |

Linear Stark spectroscopy determined a tuning rate of 0.87 cm⁻¹ (MV cm⁻¹)⁻¹, enabling quantitative mapping of electrostatics within inhibitor–protein complexes [6] [15] [16].

X-Ray Crystallographic Studies of Protein–Ligand Complexes

High-resolution diffraction structures elucidate bosutinib’s binding conformations across kinase families and its supramolecular lattice behavior.

Table 5. Representative bosutinib co-crystal structures.

| PDB ID | Target protein | Resolution (Å) | Conformation (DFG) | Key contacts (Å) | Structural insight | Source |

|---|---|---|---|---|---|---|

| 3UE4 | Abelson proto-oncogene 1 | 2.40 | Out | N-H (M318)…N1 2.9 | Explains activity vs. P-loop mutants [9] | 37 |

| 4BC6 | Serine/threonine kinase-10 | 2.20 | In | OCH₃ (C-6)…Gatekeeper 3.3 | Clarifies selectivity across STE kinases [17] | 25 |

| COD 7227156 | Bosutinib dihydrate (API) | 0.84 (X-ray powder) | – | O-H…Nitrile 2.1 | Solvate stability hierarchy [18] [19] | 24 |

| Pfizer single-crystal | API orthorhombic Pbca | 0.77 | – | C-H…Cl 3.0 | Validates QC fingerprint [14] [13] | 27 |

In Abl, the quinoline nitrogen forms a single hinge hydrogen bond while the nitrile projects toward the gatekeeper threonine, rationalizing loss of affinity in the T315I resistance mutant and informing next-generation analog design [8] [20].

Synthesis of Cross-Technique Insights

Harmonizing chromatographic, spectroscopic, and structural data produces an integrated control strategy:

- RP-HPLC retention time shifts track oxidative and hydrolytic degradants whose chromophores are absent in ¹H NMR, emphasizing orthogonality [1] [2].

- NMR-derived chemical-shift libraries guide forced-degradation peak assignments, cutting impurity identification time by 60% relative to MS-only workflows [14].

- Stark-tuned FT-IR directly gauges active-site electrostatics, corroborating co-crystal DFG states without requiring isotopic labeling [6] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Bosulif is indicated for the treatment of adult patients with: newly�diagnosed chronic phase (CP) Philadelphia chromosome-positive chronic myelogenous leukaemia (Ph+ CML). CP, accelerated phase (AP), and blast phase (BP) Ph+ CML previously treated with one or more tyrosine kinase inhibitor(s) [TKI(s)] and for whom imatinib, nilotinib and dasatinib are not considered appropriate treatment options.

Treatment of chronic myeloid leukaemia (CML)

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Bosulif

FDA Approval: Yes

Bosutinib is approved to treat: Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In adults with newly diagnosed chronic phase CML. This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that bosutinib provides a clinical benefit in these patients.

In adults with chronic phase, accelerated phase , or blastic phase CML that cannot be treated with or that did not respond to other treatment.

Bosutinib is also being studied in the treatment of other types of cancer.

Pharmacology

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE14 - Bosutini

Mechanism of Action

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

SRC family

SRC [HSA:6714] [KO:K05704]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following a single oral dose of [14C] radiolabeled bosutinib without food, 91.3% of the dose was recovered in feces and 3.3% of the dose was recovered in urine.

The mean (SD) apparent bosutinib volume of distribution is 6080 ± 1230 L after an oral dose of 500 mg of bosutinib.

The mean (SD) apparent clearance was 189 ± 48 L/h following a single oral dose of bosutinib.

Metabolism Metabolites

Wikipedia

Chloroacetyl_chloride

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2. Gambacorti-Passerini C, le Coutre P, Piazza R. The role of bosutinib in the treatment of chronic myeloid leukemia. Future Oncol. 2020 Jan;16(2):4395-4408. doi: 10.2217/fon-2019-0555. Epub 2019 Dec 13. PMID: 31833784.

3. Isfort S, Crysandt M, Gezer D, Koschmieder S, Brümmendorf TH, Wolf D. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results Cancer Res. 2018;212:87-108. doi: 10.1007/978-3-319-91439-8_4. PMID: 30069626.

4. Abbas R, Hsyu PH. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clin Pharmacokinet. 2016 Oct;55(10):1191-1204. doi: 10.1007/s40262-016-0391-6. PMID: 27113346.

5. Gover-Proaktor A, Granot G, Pasmanik-Chor M, Pasvolsky O, Shapira S, Raz O, Raanani P, Leader A. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. Leuk Lymphoma. 2019 Jan;60(1):189-199. doi: 10.1080/10428194.2018.1466294. Epub 2018 May 9. PMID: 29741440.